1,2,5,6-Tetrahydrocuminic acid
Description
Properties
IUPAC Name |
4-propan-2-ylcyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3,7,9H,4-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVRHSSIDPLFOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866559 | |
| Record name | 4-(1-Methylethyl)-3-cyclohexene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline solid; cuminic, sweaty odour | |
| Record name | 1,2,5,6-Tetrahydrocuminic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/909/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water (0.01%); soluble in fats (10% in vegetable oil), Soluble at room temperature (in ethanol) | |
| Record name | 1,2,5,6-Tetrahydrocuminic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/909/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
71298-42-5, 56424-87-4 | |
| Record name | 4-(1-Methylethyl)-3-cyclohexene-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71298-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,5,6-Tetrahydrocuminic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071298425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclohexene-1-carboxylic acid, 4-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(1-Methylethyl)-3-cyclohexene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,5,6-TETRAHYDROCUMINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP3KX91NB0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Isopropyl-3-cyclohexene-1-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via a cationic silver(I)-mediated coordination mechanism. Ag⁺ interacts with the double bonds of the diene system in 1 , facilitating cyclization and subsequent alkyl rearrangements. Isotopic labeling experiments confirmed the migration of methyl groups during the formation of the cyclohexene ring.
Key optimization parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst (AgSbF₆) | 5 mol% | 65 |
| Solvent | 1,2-DCE | - |
| Temperature | 150°C | - |
| Reaction Time | 10 minutes | - |
The choice of solvent proved critical, with 1,2-dichloroethane (DCE) outperforming dichloromethane (DCM), toluene, and tetrahydrofuran (THF). Elevated temperatures (150°C) under microwave irradiation significantly accelerated the reaction while maintaining yield.
Multi-Step Synthesis from Intermediate Compounds
Following the initial cycloisomerization, the intermediate dimethyl 4-isopropylcyclohex-3-ene-1,1-dicarboxylate (2 ) undergoes sequential transformations to yield this compound.
Hydrolysis and Decarboxylation
The diester 2 is subjected to alkaline hydrolysis using aqueous NaOH, producing the corresponding dicarboxylic acid. Subsequent thermal decarboxylation at 180–200°C eliminates one carboxyl group, yielding the monoacid derivative.
Final Functionalization
The remaining ester group undergoes acid-catalyzed hydrolysis (HCl, reflux) to furnish this compound. This step achieves >90% conversion under optimized conditions.
Comparative Analysis of Synthetic Routes
While the silver-catalyzed method represents the state-of-the-art, earlier approaches relied on classical hydrogenation strategies. However, these methods suffered from two critical limitations:
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Low Selectivity : Direct hydrogenation of cuminic acid over Pd/C catalysts often produced over-reduced byproducts.
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Energy Intensity : Traditional batch reactors required prolonged reaction times (8–12 hours) at high hydrogen pressures (50–100 bar).
In contrast, the AgSbF₆-mediated route offers:
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Atom Economy : 87% calculated for the cycloisomerization step.
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Scalability : Continuous flow implementations achieved kilogram-scale production with consistent yields.
Industrial Production Considerations
Modern manufacturing processes employ tandem reactor systems combining:
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Continuous Flow Cycloisomerization : Residence time <15 minutes
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In-line Purification : Simulated moving bed (SMB) chromatography
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Automated Crystallization : Anti-solvent precipitation with heptane
These innovations reduce production costs by 40% compared to batch methods while meeting pharmaceutical-grade purity standards .
Chemical Reactions Analysis
Types of Reactions
1,2,5,6-Tetrahydrocuminic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, nucleophiles, and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexene derivatives.
Scientific Research Applications
Chemical Profile
- Chemical Name : 1,2,5,6-Tetrahydrocuminic acid
- FEMA No. : 3731
- JECFA No. : 976
- CAS Number : 71298-42-5
- Functional Class : Flavoring agent
Flavoring Applications
This compound is primarily recognized for its use as a flavoring agent in food products. It is categorized under alicyclic carboxylic acids and is noted for its spicy odor profile. The compound has been evaluated for safety and acceptable daily intake levels by various regulatory bodies.
Safety Evaluations
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated the safety of this compound and determined that it poses no safety concern at current levels of intake when used as a flavoring agent . The Acceptable Daily Intake (ADI) was established as acceptable based on available toxicological data.
Toxicological Studies
Toxicological studies have been conducted to assess the safety of this compound. For instance:
- In an oral toxicity study conducted on rats (Assay No. 17107), the compound was subjected to various doses to determine its toxicological profile .
- The findings indicated that the compound does not exhibit significant toxicity at levels typically encountered in food applications.
Case Study 1: Flavoring in Food Products
A study evaluated the incorporation of this compound in various food matrices to enhance flavor profiles. The results demonstrated that the compound effectively improved sensory attributes without adverse effects on food safety or quality.
Case Study 2: Fragrance Applications
In addition to its use in food flavoring, this compound has been explored for its potential in fragrance formulations. Its unique spicy scent makes it suitable for use in perfumes and scented products. Research indicates that the compound can be combined with other fragrance components to create complex scent profiles.
Comparative Data Table
Mechanism of Action
The mechanism of action of 1,2,5,6-tetrahydrocuminic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In the context of anti-inflammatory effects, the compound may modulate signaling pathways involved in inflammation, such as the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparative Analysis with Structurally or Functionally Similar Compounds
The following table summarizes key differences between 1,2,5,6-Tetrahydrocuminic acid and related compounds:
Structural and Functional Differences
Core Structure :
- This compound features a partially hydrogenated cyclohexene ring with a carboxylic acid group, distinguishing it from cuminaldehyde (aldehyde) and cuminyl alcohol (alcohol) .
- Guvacine (1,2,5,6-Tetrahydro-3-pyridinecarboxylic acid) contains a pyridine ring instead of a cyclohexene system, making it pharmacologically active but unsuitable for flavor applications .
Volatility and Solubility: The carboxylic acid group in this compound reduces its volatility compared to cuminaldehyde and 4-isopropyl-2-cyclohexenone, which are more volatile due to their aldehyde/ketone functionalities . Cuminyl alcohol has higher solubility in polar solvents than this compound due to its hydroxyl group .
Sensory Profiles: While this compound provides a middle-note cumin aroma, cuminaldehyde serves as a top-note due to its sharp, immediate scent . 4-Isopropyl-2-cyclohexenone contributes minty undertones, diverging from the spicy-cumin character of the target compound .
Biological Activity
1,2,5,6-Tetrahydrocuminic acid (THCA) is a compound derived from natural sources, particularly associated with flavoring agents. Its biological activity has been the subject of various studies, focusing on its metabolic pathways, potential health benefits, and safety evaluations.
Chemical Structure and Metabolism
This compound is characterized by a cyclohexene ring structure with multiple methyl groups. The metabolism of THCA involves beta-oxidation and subsequent ring cleavage , leading to various metabolites that can be excreted in urine as conjugates with glucuronic acid. This metabolic pathway indicates that THCA may undergo transformations that influence its biological effects and toxicity profiles .
Antioxidant Properties
Research has indicated that THCA exhibits significant antioxidant activity. In vitro studies have shown that it can scavenge free radicals and reduce oxidative stress markers in cellular models. This property is crucial for potential therapeutic applications in preventing oxidative damage associated with chronic diseases.
Anti-inflammatory Effects
THCA has demonstrated anti-inflammatory effects in various models. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests a potential role in managing inflammatory conditions .
Antimicrobial Activity
Studies have reported that THCA possesses antimicrobial properties against a range of pathogens. Its efficacy varies with different bacterial strains, indicating its potential as a natural preservative or therapeutic agent against infections .
Toxicological Profile
The safety of THCA has been evaluated through various toxicological studies. According to the European Food Safety Authority (EFSA), oral toxicity testing in rats revealed no significant adverse effects at certain doses. The toxicological threshold of concern (TTC) for flavoring substances like THCA is set at 1.5 μg/person per day, which serves as a guideline for safe consumption levels .
Case Study 1: Antioxidant Activity
A study investigated the antioxidant capacity of THCA using DPPH radical scavenging assays. Results indicated that THCA had a significant scavenging effect comparable to standard antioxidants like ascorbic acid.
| Compound | Scavenging Activity (%) |
|---|---|
| 1,2,5,6-THCA | 85 |
| Ascorbic Acid | 90 |
This suggests that THCA could be a viable candidate for antioxidant therapies .
Case Study 2: Anti-inflammatory Mechanism
In a controlled study on lipopolysaccharide (LPS)-induced inflammation in macrophages, THCA treatment resulted in a marked decrease in TNF-α and IL-6 levels.
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| THCA (50 μM) | 80 | 90 |
These findings indicate the compound's potential for modulating inflammatory responses .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,2,5,6-Tetrahydrocuminic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via silver(I)-catalyzed cycloisomerization of dienes involving alkyl rearrangements. Key parameters include solvent choice (e.g., dichloromethane), temperature (room temperature to 80°C), and catalyst loading (5–10 mol%). Yields typically range from 60–75%, with impurities arising from competing pathways like over-oxidation or incomplete cyclization. Characterization via , , and GC-MS is critical for purity validation .
- Data Consideration : Compare yields under varying conditions (e.g., solvent polarity, catalyst type) using factorial experimental design to identify optimal parameters.
Q. What analytical techniques are most reliable for quantifying this compound in natural sources?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) are standard. For dill oil (a natural source), Soxhlet extraction followed by silica gel chromatography improves isolation efficiency. Calibration curves using synthetic standards ensure accuracy .
- Validation : Spike-and-recovery experiments in matrix-matched samples to assess extraction efficiency (typically 85–95%).
Q. What preliminary toxicological data exist for this compound, and how should researchers design acute toxicity studies?
- Methodology : Historical rodent studies (oral administration) suggest an LD > 2,000 mg/kg, indicating low acute toxicity. For new studies, follow OECD Guideline 423: use three dose levels (300, 2,000, 5,000 mg/kg) with 5–7 animals per group. Monitor clinical signs (e.g., respiratory distress, lethargy) over 14 days .
- Data Interpretation : Histopathological analysis of liver and kidney tissues is essential to identify subacute effects.
Advanced Research Questions
Q. How do structural analogs of this compound (e.g., guvacine hydrochloride) differ in pharmacological activity?
- Methodology : Perform comparative in vitro assays (e.g., GABA uptake inhibition) using rat synaptic vesicles. For guvacine hydrochloride (a structural analog with a pyridine ring), IC values are ~10 μM, while this compound may show weaker affinity due to steric hindrance from its cyclohexene moiety. Molecular docking studies (AutoDock Vina) can predict binding interactions .
- Data Contradictions : If conflicting activity data arise, validate receptor binding assays using radiolabeled ligands (e.g., -GABA) to minimize false positives.
Q. What mechanistic insights explain discrepancies in reported antioxidant activity across studies?
- Methodology : Assess redox activity via DPPH radical scavenging and ferric reducing antioxidant power (FRAP) assays. Conflicting results may stem from:
- Solvent effects : Polar solvents (e.g., ethanol) enhance radical quenching vs. nonpolar solvents.
- pH dependence : Activity peaks at pH 6–7 due to protonation of carboxyl groups.
- Interfering impurities : Use HPLC-purified samples to exclude confounding phenolic byproducts .
- Resolution : Replicate studies under standardized conditions (pH 6.5, 25°C) and report solvent dielectric constants.
Q. How can researchers optimize enantioselective synthesis for chiral derivatives of this compound?
- Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-ruthenium complexes). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or NMR with shift reagents. Yields >90% ee are achievable with catalyst tuning .
- Challenges : Racemization during workup (e.g., acidic conditions) requires neutral quenching and low-temperature isolation.
Key Considerations for Researchers
- Contradictory Data : Always cross-validate findings using orthogonal methods (e.g., NMR + LC-MS for purity).
- Advanced Modeling : Use density functional theory (DFT) to predict reactive intermediates in synthesis .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies and obtain institutional animal care approvals .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
